蒽类固醇 1

描述

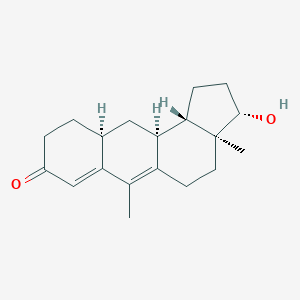

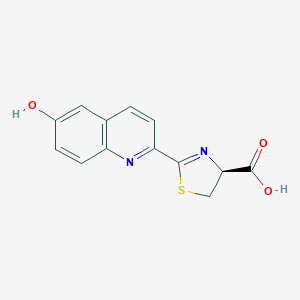

Anthrasteroids are a class of compounds that have been discussed for their formation since their discovery . They are derived from steroidal 5,7-dienes .

Synthesis Analysis

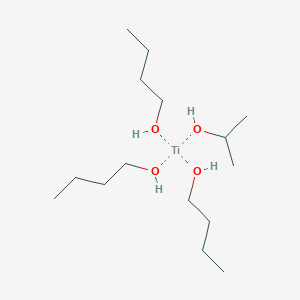

The synthesis of anthrasteroids involves the treatment of the adduct from a steroidal 5,7-diene and 4-phenyl-1,2,4-triazoline-3,5-dione with boron trifluoride–diethyl ether . This process leads to the formation of anthrasteroids . The synthesis of anthrasteroids has been discussed in various papers .Molecular Structure Analysis

The structure of the product derived from cholesta-5,7-dien-3β-ol has been determined by X-ray crystallography . This provides a detailed view of the molecular structure of anthrasteroids .Chemical Reactions Analysis

The formation of anthrasteroids involves a series of chemical reactions. These include double Wagner-Meerwein rearrangements . The various anthrasteroids are oxidised by dichlorodicyano-1,4-benzoquinone to the corresponding 14-enes .科学研究应用

蒽环类药物的抗肿瘤活性和心脏毒性:多柔比星和柔红霉素等蒽环类药物是治疗肿瘤疾病的关键药物,但它们也会诱发心肌病和心力衰竭。它们在癌细胞中造成的 DNA 损伤、铁和自由基在心脏损伤中的作用以及肿瘤靶向制剂的开发是研究的关键领域 (Minotti, Menna, Salvatorelli, Cairo, & Gianni, 2004).

蒽环类药物对肿瘤的渗透:尽管蒽环类药物对实体瘤具有临床活性,但它们对肿瘤和多细胞球体的渗透缓慢,这表明在使用传统细胞培养系统预测药物疗效时需要谨慎 (Durand, 2008).

预防蒽环类药物诱导的心脏毒性:RAAS 阻滞剂和 β 受体阻滞剂等心脏保护药物显示出在预防蒽环类药物引起的左心室射血分数降低方面有益,突出了药理干预在减少心脏损伤方面的潜力 (Caspani, Tralongo, Campiotti, Asteggiano, Guasti, & Squizzato, 2020).

蒽林在银屑病中的临床应用:蒽环类药物衍生物蒽林已在治疗银屑病中使用了 60 多年。它的疗效被染色和刺激等缺点所抵消,导致对其作用机制的持续研究 (Shroot, Schaefer, Juhlin, & Greave, 1981).

米托蒽醌的抗癌活性:米托蒽醌是一种蒽醌,在治疗乳腺癌、急性白血病和淋巴瘤方面显示出显着的临床活性。其作用机制涉及 DNA 插层和静电相互作用 (Shenkenberg & Von Hoff, 1986).

阿托伐他汀在预防蒽环类药物诱导的心肌病中的作用:尽管阿托伐他汀在恶性肿瘤中具有有益作用,但其在保护蒽环类药物诱发的心肌病中的效率是一个研究领域 (Acar, Kale, Turgut, Demircan, Durna, Demir, Meriç, & Ağaç, 2011).

卡维地洛对心肌病的保护作用:在接受蒽环类药物的患者中预防性使用卡维地洛可以保护左心室的收缩和舒张功能,表明其在预防心肌病中的潜力 (Kalay, Başar, Ozdoğru, Er, Cetinkaya, Dogan, Inanç, Oguzhan, Eryol, & Topsakal, 2006).

预防蒽环类药物诱导的心脏毒性的分子靶点:拓扑异构酶 2β 是预防蒽环类药物诱发的心脏毒性的一个有希望的靶点,为其预防提供了新的策略 (Vejpongsa & Yeh, 2013).

蒽类固醇的新途径:一项研究描述了蒽类固醇的新途径,这对于了解它们的化学性质和在各个领域的潜在应用非常重要 (Bosworth, Emke, Midgley, Moore, Whalley, Ferguson, & Marsh, 1977).

作用机制

属性

IUPAC Name |

(3S,3aS,10aS,11aS,11bS)-3-hydroxy-3a,6-dimethyl-2,3,4,5,9,10,10a,11,11a,11b-decahydro-1H-cyclopenta[a]anthracen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-11-14-7-8-19(2)17(5-6-18(19)21)16(14)9-12-3-4-13(20)10-15(11)12/h10,12,16-18,21H,3-9H2,1-2H3/t12-,16+,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULMTJPHPUFCN-WKCWRMMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3(C(C2CC4C1=CC(=O)CC4)CCC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CC[C@]3([C@H]([C@@H]2C[C@H]4C1=CC(=O)CC4)CC[C@@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923460 | |

| Record name | 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anthrasteroid 1 | |

CAS RN |

120542-29-2 | |

| Record name | Anthrasteroid 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120542292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3a,6-dimethyl-1,2,3,3a,4,5,9,10,10a,11,11a,11b-dodecahydro-8H-cyclopenta[a]anthracen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)

![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)

![7-[3-[4-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B218823.png)

![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-enyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B218869.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)